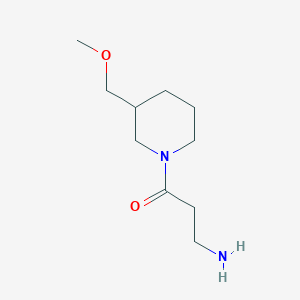

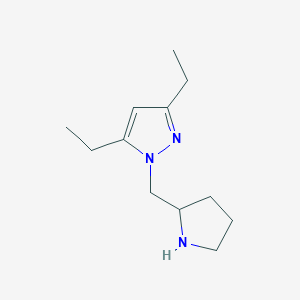

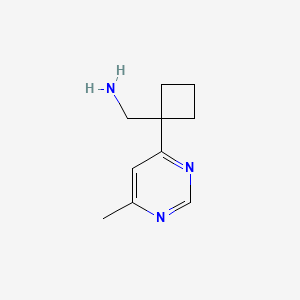

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Vue d'ensemble

Description

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one, also known as 3-Amino-1-methyl-3-methoxypropan-1-one, is an organic compound with a wide range of scientific applications. It is a highly versatile compound that is used in a variety of laboratory experiments, from organic synthesis to drug development. In

Applications De Recherche Scientifique

Anticancer Applications

Piperidine derivatives, including those similar to our compound of interest, have been studied for their potential anticancer properties. They are known to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . The mechanisms by which these compounds exert their effects can include the disruption of cell cycle progression, induction of apoptosis, and inhibition of cancer cell migration and invasion.

Antimicrobial and Antifungal Activities

The structural features of piperidine derivatives contribute to their antimicrobial and antifungal activities. These compounds can interfere with the cell wall synthesis of bacteria and fungi, leading to cell lysis. They can also inhibit essential enzymes required for the survival of these microorganisms .

Analgesic Properties

Piperidine derivatives are known to possess analgesic properties, making them useful in the development of pain-relief medications. They can act on the central nervous system to reduce the sensation of pain without causing significant sedation .

Anti-Inflammatory Effects

The anti-inflammatory effects of piperidine derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines and mediators. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Antihypertensive Effects

Some piperidine derivatives have shown promise in the treatment of hypertension. They can act as vasodilators, relaxing the smooth muscles of blood vessels, thereby reducing blood pressure .

Neuroprotective and Anti-Alzheimer’s Activities

Piperidine derivatives have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. They may inhibit the aggregation of amyloid-beta peptides or enhance cholinergic neurotransmission in the brain, which are key therapeutic strategies in Alzheimer’s disease management .

Antipsychotic Potential

Due to their interaction with various neurotransmitter systems, certain piperidine derivatives are being investigated for their antipsychotic potential. They may offer benefits in treating psychiatric disorders such as schizophrenia .

Anticoagulant Uses

Piperidine derivatives can also serve as anticoagulants by inhibiting factors in the coagulation cascade. This application is particularly important in the prevention of thrombotic disorders .

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

3-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOVTUOXNMIKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

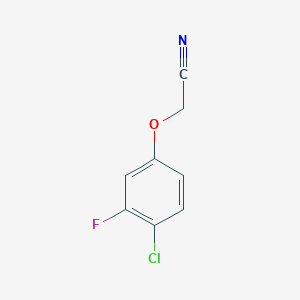

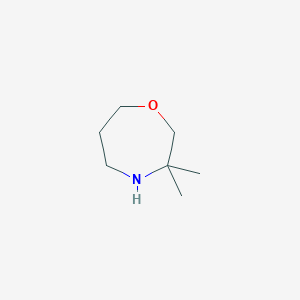

![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)

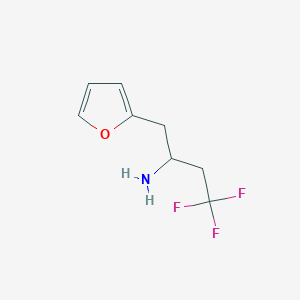

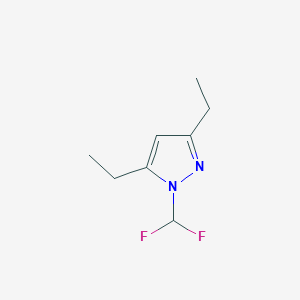

![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)

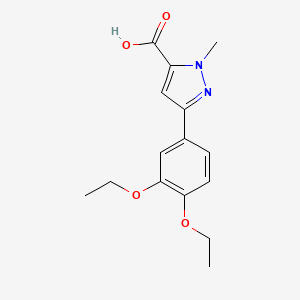

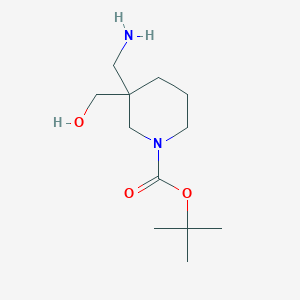

![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)